Dl-Phenylalanine

Catalog No.
S701828
CAS No.
150-30-1
M.F
C9H11NO2
M. Wt
165.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dl-Phenylalanine

CAS Number

150-30-1

Product Name

Dl-Phenylalanine

IUPAC Name

2-amino-3-phenylpropanoic acid

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

InChI

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)

InChI Key

COLNVLDHVKWLRT-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in water and dilute mineral acid and alkali hydroxide solutions
Slightly soluble (in ethanol)

Synonyms

DL-PHENYLALANINE;150-30-1;phenylalanine;2-amino-3-phenylpropanoicacid;DL-3-Phenylalanine;H-DL-Phe-OH;phenylalanin;2-Amino-3-phenylpropionicacid;Phenylalanine,dl-;DL-2-Amino-3-phenylpropanoicacid;Alanine,phenyl-,dl-;DL-.beta.-Phenylalanine;alpha-Amino-beta-phenylpropionicacid;PhenylalanineDL-form;NSC9959;2-Amino-3-phenylpropionicacid,dl-;.beta.-Phenylalanine,dl-;DL-alpha-Amino-beta-phenylpropionicacid;FEMANo.3726;CHEBI:28044;COLNVLDHVKWLRT-UHFFFAOYSA-N;alpha-Aminohydrocinnamicacid,dl-;DL-.beta.-Phenyl-.alpha.-alanine;EINECS205-756-7;MFCD00064225

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)N

The exact mass of the compound DL-phenylalanine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 14.2 mg/ml at 25 °c26.9 mg/ml at 25 °csoluble in water and dilute mineral acid and alkali hydroxide solutionsslightly soluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 620354. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Alcohols - Triose Sugar Alcohols - Glycerophosphates - Phosphatidic Acids - Supplementary Records. It belongs to the ontological category of amino acid zwitterion in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

DL-Phenylalanine is the racemic, 1:1 mixture of the D- and L-enantiomers of the essential amino acid phenylalanine. While L-phenylalanine is the natural form integrated into proteins, DL-phenylalanine's primary procurement value lies in its role as a cost-effective chemical intermediate for producing enantiomerically pure L- and D-phenylalanine through chiral resolution. Additionally, it serves as a direct-to-formulation active ingredient in applications where the combined or specific effects of both enantiomers are required, such as in certain nutritional supplements with analgesic and antidepressant properties.

Direct substitution between DL-Phenylalanine and its individual enantiomers can lead to process failure or loss of biological effect. L-Phenylalanine is specified for applications requiring direct integration into protein synthesis, such as cell culture media. D-Phenylalanine is procured for specialized syntheses, like enzyme-resistant peptides, or as a targeted therapeutic. DL-Phenylalanine is the logical choice when the objective is to use it as a starting material for chiral separation, as it provides both enantiomers from a single, economical source. Furthermore, in nutritional and therapeutic contexts, substituting the racemic mixture with a pure enantiomer would eliminate the dual-action profile, where the L-form supports neurotransmitter production and the D-form inhibits endorphin degradation.

Precursor Suitability: Standard Substrate for High-Yield Enzymatic Resolution

DL-Phenylalanine is an established and efficient substrate for enzymatic resolution to produce enantiopure D-Phenylalanine. Using immobilized phenylalanine ammonia-lyase (PAL), the L-phenylalanine component of the racemic mixture is selectively converted to trans-cinnamic acid, allowing for the isolation of D-phenylalanine with an enantiomeric excess (ee) greater than 99%. This method demonstrates the direct utility of the racemic mixture as a cost-effective feedstock for producing high-purity chiral intermediates.

Evidence DimensionEnantiomeric Excess (ee) of D-Phenylalanine post-resolution
Target Compound Data>99% eeD
Comparator Or BaselineStarting material is a 1:1 racemic mixture (50% D-Phe, 50% L-Phe)
Quantified DifferenceNear-complete separation of the D-enantiomer from the racemic starting material.
ConditionsAsymmetric resolution of racemic DL-phenylalanine using immobilized Phenylalanine Ammonia-Lyase (PAL) from Rhodotorula glutinis in a recirculating packed-bed reactor.

For manufacturers of chiral drugs or fine chemicals, procuring DL-phenylalanine is the most direct route for producing high-purity D-phenylalanine via established biocatalytic methods.

Solubility & Handling: Defined Aqueous Solubility Distinct from L-Phenylalanine

The aqueous solubility of L-phenylalanine, the naturally occurring enantiomer, has been reported as 2.97 g per 100 g of water at 298.15 K (25 °C). While specific quantitative data for the DL-racemate under identical conditions is less common in primary literature, racemic compounds often exhibit different solubility profiles (either higher or lower) than their pure enantiomers due to differences in crystal lattice energy. This distinction is critical for process design, as organic solvents like ethanol and methanol act as effective anti-solvents for L-phenylalanine, a principle applied in crystallization that is dependent on precise solubility data.

Evidence DimensionAqueous Solubility (g/100g H₂O)
Target Compound DataSolubility profile differs from the pure L-enantiomer, a critical factor for crystallization and formulation.
Comparator Or BaselineL-Phenylalanine: 2.97 g/100g H₂O at 298.15 K
Quantified DifferenceNot directly quantified in available sources, but the difference is a known principle of stereochemistry that impacts processability.
ConditionsAqueous solution at 298.15 K (25°C).

Selecting DL-phenylalanine requires distinct process parameters for dissolution and crystallization compared to L-phenylalanine, impacting solvent selection, yield, and purity.

Bioactivity: Delivers D-Phenylalanine for Enkephalinase Inhibition

DL-Phenylalanine serves as a delivery vehicle for D-phenylalanine (DPA), which functions as an inhibitor of enzymes like enkephalinase that degrade the body's natural pain-relieving endorphins and enkephalins. In contrast, L-phenylalanine does not exhibit this inhibitory effect and instead serves as a precursor for neurotransmitters. For applications targeting pain relief through endorphin preservation, the DL-racemate provides the active D-enantiomer, making it a more suitable and economical choice than the biologically common L-form.

Evidence DimensionMechanism of Action
Target Compound DataThe D-enantiomer (50% of the mixture) inhibits enkephalinase, preventing the breakdown of endogenous opioids (endorphins).
Comparator Or BaselineL-Phenylalanine: Does not inhibit enkephalinase; primarily acts as a precursor for tyrosine, dopamine, and norepinephrine.
Quantified DifferenceQualitative difference in biological targets and mechanism.
ConditionsIn vivo physiological systems.

For formulators of supplements aimed at pain management or mood support, procuring DL-phenylalanine provides a dual mechanism of action unavailable from L-phenylalanine alone.

Starting Material for Chiral Pharmaceutical Intermediates

DL-Phenylalanine is the preferred procurement choice as a cost-effective starting material for the synthesis of enantiomerically pure D-phenylalanine, a key building block for pharmaceuticals such as antidiabetic and antiviral agents. Its use in established enzymatic resolution processes allows for efficient production of the high-purity D-enantiomer.

Formulation of Dual-Action Nutritional Supplements

This compound is specified for nutritional supplements where the biological activities of both enantiomers are desired. The L-phenylalanine component acts as a precursor to mood-regulating neurotransmitters, while the D-phenylalanine component works to inhibit the breakdown of natural endorphins, providing a combined approach to mood and pain management.

Feedstock for Aspartame and Specialty Peptide Production

As a direct precursor to its constituent enantiomers, DL-Phenylalanine is a strategic raw material in the supply chain for manufacturing L-phenylalanine, which is a key component of the artificial sweetener aspartame. It is also the starting point for producing D-phenylalanine used to create synthetic peptides with enhanced stability against enzymatic degradation.

Physical Description

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS]
White crystalline platelets; odourless

Color/Form

Prisms form water
Monoclinic plates, leaflets from warm concentrated aqueous solution; hydrated needles from dilute solutions

XLogP3

-1.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

165.078978594 Da

Monoisotopic Mass

165.078978594 Da

Boiling Point

563 °F at 760 mmHg (sublimes) (NTP, 1992)

Heavy Atom Count

12

Taste

Bitter

LogP

-1.38 (LogP)
-1.44
-1.38

Odor

Slight

Decomposition

When heated to decomposition it emits toxic fumes of /nitrogen oxides/.

Melting Point

541 °F (decomposes) (NTP, 1992)
283 °C decomposes
283 °C

UNII

8P946UF12S

Related CAS

30394-07-1

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 110 of 111 companies (only ~ 0.9% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Drug Indication

L-phenylalanine may be helpful in some with depression. It may also be useful in the treatment of vitiligo. There is some evidence that L-phenylalanine may exacerbate tardive dyskinesia in some schizophrenic patients and in some who have used neuroleptic drugs.

Therapeutic Uses

An essential aromatic amino acid that is a precursor of MELANIN; DOPAMINE; noradrenalin (NOREPINEPHRINE), and THYROXINE.
/EXPTL TREATMENT/ There is no totally effective treatment for vitiligo (localised hypopigmentation). Oral or topical photochemotherapy with psoralens is generally considered to be the best available treatment, but experimental therapy includes UVA phototherapy with phenylalanine. Use of phenylalanine in oral doses of up to 100 mg/kg with UVA/sunlight led to beneficial results in more than 90% of 200 patients with vitiligo. Greatest benefit was noted in early disease, but prolonged use still induced repigmentation in long-standing cases. Repigmentation occurred mainly in areas rich in follicles. Such therapy is contra-indicated in phenylketonuria and in pregnancy. Similarly a further open study reported responses in 94 of 149 patients receiving 50 to 100 mg/kg daily of phenylalanine plus twice weekly UVA treatment. However, only 22% of responders had repigmentation in more than 60% of the affected area. Higher doses did not seem to be more effective than 50 mg/kg daily. Another group reported on 6 years of experience of treatment of vitiligo using 50 or 100 mg/kg daily of phenylalanine, with application of 10% phenylalanine gel and daily sun exposure. Although not ideal, they considered the treatment useful, especially for its ability to rapidly repigment the face. The same group performed an open study, adding topical 0.025% clobetasol propionate, and ultraviolet exposure during autumn and winter; 65.5% of patients achieved 100% repigmentation on the face.
/Experimental Therapy/ L-Phenylalanine (Phe), is a potent releaser of the satiety hormone, cholecystokinin (CCK) and previous studies, conducted primarily in men, show that ingestion of Phe reduces energy intake. The objective of the current study was to test the effects of Phe on energy intake in overweight and obese women. Subjects (n =3 2) received three treatments (high-dose (10 g Phe), low-dose (5 g Phe and 5 g glucose) or control (10 g glucose)) 20 min before an ad libitum lunch and dinner meal in a within-subjects', counterbalanced, double-blind study. No effect of Phe was found; however, interactions with dietary restraint status were detected in post-hoc analyses.
/Experimental Therapy/ L-phenylalanine in combination with 0.025% clobetasol propionate and sunlight during sunny months or UVA lamps in winter, appears to improve evolutive vitiligo without side effects, and therefore is especially recommended on the face or for children.
For more Therapeutic Uses (Complete) data for (L)-Phenylalanine (7 total), please visit the HSDB record page.

Pharmacology

DL-Phenylalanine is a racemic mixture of phenylalanine, an aromatic amino acid with antidepressant, analgesic and appetite suppressant properties. The antidepressant effect of DL-phenylalanine may be accounted for by its precursor role in the synthesis of the neurotransmitters norepinephrine and dopamine. Elevated brain norepinephrine and dopamine levels are thought to be associated with antidepressant effects. This agent also plays a role in alleviating mood swings of premenstrual syndrome (PMS), increasing energy and mental alertness and heighten the ability to focus in individuals with attention deficit hyperactivity disorder (ADHD).

Mechanism of Action

The supposed antidepressant effects of L-phenylalanine may be due to its role as a precursor in the synthesis of the neurotransmitters norepinephrine and dopamine. Elevated brain norepinephrine and dopamine levels are thought to be associated with antidepressant effects. The mechanism of L-phenylalanine's possible antivitiligo activity is not well understood. It is thought that L-phenylalanine may stimulate the production of melanin in the affected skin
Amino acids are selected for protein synthesis by binding with transfer RNA (tRNA) in the cell cytoplasm. The information on the amino acid sequence of each individual protein is contained in the sequence of nucleotides in the messenger RNA (mRNA) molecules, which are synthesized in the nucleus from regions of DNA by the process of transcription. The mRNA molecules then interact with various tRNA molecules attached to specific amino acids in the cytoplasm to synthesize the specific protein by linking together individual amino acids; this process, known as translation, is regulated by amino acids (e.g., leucine), and hormones. Which specific proteins are expressed in any particular cell and the relative rates at which the different cellular proteins are synthesized, are determined by the relative abundances of the different mRNAs and the availability of specific tRNA-amino acid combinations, and hence by the rate of transcription and the stability of the messages. From a nutritional and metabolic point of view, it is important to recognize that protein synthesis is a continuing process that takes place in most cells of the body. In a steady state, when neither net growth nor protein loss is occurring, protein synthesis is balanced by an equal amount of protein degradation. The major consequence of inadequate protein intakes, or diets low or lacking in specific indispensable amino acids relative to other amino acids (often termed limiting amino acids), is a shift in this balance so that rates of synthesis of some body proteins decrease while protein degradation continues, thus providing an endogenous source of those amino acids most in need. /Amino acids/
The mechanism of intracellular protein degradation, by which protein is hydrolyzed to free amino acids, is more complex and is not as well characterized at the mechanistic level as that of synthesis. A wide variety of different enzymes that are capable of splitting peptide bonds are present in cells. However, the bulk of cellular proteolysis seems to be shared between two multienzyme systems: the lysosomal and proteasomal systems. The lysosome is a membrane-enclosed vesicle inside the cell that contains a variety of proteolytic enzymes and operates mostly at acid pH. Volumes of the cytoplasm are engulfed (autophagy) and are then subjected to the action of the protease enzymes at high concentration. This system is thought to be relatively unselective in most cases, although it can also degrade specific intracellular proteins. The system is highly regulated by hormones such as insulin and glucocorticoids, and by amino acids. The second system is the ATP-dependent ubiquitin-proteasome system, which is present in the cytoplasm. The first step is to join molecules of ubiquitin, a basic 76-amino acid peptide, to lysine residues in the target protein. Several enzymes are involved in this process, which selectively targets proteins for degradation by a second component, the proteasome. /Amino acids/

Vapor Pressure

0.00000005 [mmHg]

Other CAS

63-91-2
673-06-3
150-30-1

Absorption Distribution and Excretion

Absorbed from the small intestine by a sodium dependent active transport process.
... It diffuses across placental membrane reaching higher fetal than maternal levels. In rhesus monkey when serum maternal levels are 1-2 mg/100 mL near full term there is an approx 1.5:1 diffusion rate, but when maternal levels ... high (25 mg/100 mL) fetal serum ... reach 45 mg/100 mL to detriment of fetus. /Phenylalanine/
Although the free amino acids dissolved in the body fluids are only a very small proportion of the body's total mass of amino acids, they are very important for the nutritional and metabolic control of the body's proteins. ... Although the plasma compartment is most easily sampled, the concentration of most amino acids is higher in tissue intracellular pools. Typically, large neutral amino acids, such as leucine and phenylalanine, are essentially in equilibrium with the plasma. Others, notably glutamine, glutamic acid, and glycine, are 10- to 50-fold more concentrated in the intracellular pool. Dietary variations or pathological conditions can result in substantial changes in the concentrations of the individual free amino acids in both the plasma and tissue pools.
Table: Comparison of the Pool Sizes of Free and Protein-Bound Amino Acids in Rat Muscle [Table#3668]
After ingestion, proteins are denatured by the acid in the stomach, where they are also cleaved into smaller peptides by the enzyme pepsin, which is activated by the increase in stomach acidity that occurs on feeding. The proteins and peptides then pass into the small intestine, where the peptide bonds are hydrolyzed by a variety of enzymes. These bondspecific enzymes originate in the pancreas and include trypsin, chymotrypsins, elastase, and carboxypeptidases. The resultant mixture of free amino acids and small peptides is then transported into the mucosal cells by a number of carrier systems for specific amino acids and for di- and tri-peptides, each specific for a limited range of peptide substrates. After intracellular hydrolysis of the absorbed peptides, the free amino acids are then secreted into the portal blood by other specific carrier systems in the mucosal cell or are further metabolized within the cell itself. Absorbed amino acids pass into the liver, where a portion of the amino acids are taken up and used; the remainder pass through into the systemic circulation and are utilized by the peripheral tissues. /Amino acids/
For more Absorption, Distribution and Excretion (Complete) data for (L)-Phenylalanine (13 total), please visit the HSDB record page.

Metabolism Metabolites

Hepatic. L-phenylalanine that is not metabolized in the liver is distributed via the systemic circulation to the various tissues of the body, where it undergoes metabolic reactions similar to those that take place in the liver.
Pathways of amino acid metabolism- L-phenylalanine; product of oxidative deamination or transamination: phenylpyruvic acid. Product of decarboxylation: phenylethylamine. Phenylalanine to tyrosine.
L-Phenylalanine yields in man: N-acetyl-L-phenylalanine; benzoic acid; probably in man, 2,5-dihydroxy-L-phenylalanine. /From table/
L-Phenylalanine yields in man: phenethylamine; phenylpyruvic acid; L-tyrosine. /From table/
L-Phenylalanine yields L-m-tyrosine in rat. /From table/
For more Metabolism/Metabolites (Complete) data for (L)-Phenylalanine (12 total), please visit the HSDB record page.

Associated Chemicals

Phenylalanine (d-);673-06-3
Phenylalanine (dl);150-30-1

Wikipedia

Phenylanine
Phenylalanine

Drug Warnings

Overweight and obese women (n = 32) received three treatments (high-dose (10 g Phe), low-dose (5 g Phe and 5 g glucose) or control (10 g glucose)) 20 min before an ad libitum lunch and dinner meal. High-dose Phe increased ratings of nausea.

Use Classification

Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Methods of Manufacturing

From PTS-negative Escherichia coli bioengineered strains.
(L(-))-phenylalanine is isolated commercially from proteins (ovalbumin, lactalbumin, zein, and fibrin).
Fermentation from carbohydrates is the most economical way to produce L-phenylalanine

General Manufacturing Information

Phenylalanine: ACTIVE

Analytic Laboratory Methods

Method: AOAC 960.47; Procedure: microbiological, turbidimetric and titrimetric methods; Analyte: phenylalanine; Matrix: vitamin preparations; Detection Limit: not provided.
Method: AOAC 994.12; Procedure: performic acid oxidation with acid hydrolysis-sodium metabisulfite method; Analyte: phenylalanine; Matrix: feeds; Detection Limit: not provided.

Clinical Laboratory Methods

BACKGROUND: Neonatal screening for congenital disorders like phenylketonuria (PKU), congenital hypothyroidism (CH), and congenital adrenal hyperplasia (CAH) is generally performed in dried blood spots on filter paper. The analytes of interest for testing for PKU, CH and CAH are phenylalanine, thyrotropin (TSH) and 17alpha-hydroxyprogesterone (17OHP), respectively. The International Society for Neonatal Screening (ISNS) /has prepared/ a combined reference preparation for the three analytes on filter paper Schleicher & Schuell #903, Whatman BFC180 and Toyo Roshi 545 ... The linearity of the blood spot calibrators and the homogeneity of the batch (only tested for Schleicher & Schuell) were good. The differences between the three filter papers were small /and it can be concluded that/ the 1st ISNS-RPNS for TSH, phenylalanine and 17OHP /is/ suitable as formal reference preparation and as a source for (re)calibrating kit calibrators.

Interactions

Ochratoxin A (0.8 mg) injected ip together with 0.8 mg of phenylalanine, 97% of animals survived, and 100% survived when 1 mg of phenylalanine was injected.

Dates

Last modified: 08-15-2023

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